REACTION_CXSMILES
|
Cl.[CH:2]1([CH2:5][NH2:6])[CH2:4][CH2:3]1.[CH2:7](N(CC)CC)[CH3:8].[C:14]([N:21]1[CH:25]=[CH:24]N=C1)(N1C=CN=C1)=[O:15]>C(Cl)(Cl)Cl>[CH:2]1([CH2:5][NH:6][C:14]([NH:21][CH2:25][CH:24]2[CH2:8][CH2:7]2)=[O:15])[CH2:4][CH2:3]1 |f:0.1|
|
Name
|
Cyclopropanemethylamine hydrochloride
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(CC1)CN
|
Name
|
|
Quantity
|
0.95 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.754 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution maintained at ~55° C. for 22 h
|
Duration
|
22 h
|
Type
|
EXTRACTION
|
Details
|
The chloroform solution was extracted with 1N hydrochloric acid (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with water (50 mL) and dried
|
Type
|
CUSTOM
|
Details
|
Evaporation of the chloroform
|
Type
|
CUSTOM
|
Details
|
gave crude product (650 mg) which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CNC(=O)NCC1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 462 mg | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |